3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole
Description
Properties
IUPAC Name |
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-1-5(12-13-6)4-2-11-3-4/h1,4,11H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUPUCMWTYCPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NOC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole (C₇H₈F₃N₂O) features a 1,2-oxazole core substituted at the 3-position with an azetidine ring and at the 5-position with a trifluoromethyl group. The azetidine ring introduces strain due to its four-membered structure, necessitating mild reaction conditions to prevent ring-opening or decomposition. The trifluoromethyl group enhances metabolic stability and lipophilicity but complicates regioselective functionalization.
Key Synthetic Hurdles
-
Ring Strain : The azetidine moiety requires protection during oxidative or acidic conditions to avoid degradation.
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Trifluoromethyl Incorporation : Direct introduction of the -CF₃ group into the oxazole ring often demands specialized reagents like trifluoromethylcopper(I) or Ruppert-Prakash reagents.
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Regioselectivity : Ensuring correct positioning of substituents during cyclization remains challenging due to similar reactivity of potential intermediates.
Cyclocondensation Strategies
Oxazole Ring Formation via [3+2] Cycloaddition
A common approach involves constructing the 1,2-oxazole ring through cyclocondensation of nitriles and aldehydes. For example, reaction of 3-azetidinylacetonitrile with trifluoromethyl aldehyde precursors under acidic conditions yields the target compound. A representative protocol from patent WO2012120399A1 involves:
Optimization Notes :
Trifluoromethyl Group Installation
Post-cyclization trifluoromethylation using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) has been reported:
Coupling-Based Approaches
Suzuki-Miyaura Coupling
A two-step method couples pre-formed azetidine derivatives with trifluoromethyl-containing oxazole boronic esters. For instance, 3-azetidinylboronic acid pinacol ester reacts with 5-bromo-2-(trifluoromethyl)oxazole under palladium catalysis:
Advantages :
Reductive Amination
Condensation of 5-(trifluoromethyl)-1,2-oxazole-3-carbaldehyde with azetidine-3-amine in the presence of NaBH₃CN affords the target compound:
Protection-Deprotection Sequences
Benzhydryl Protection
The ChemRxiv protocol details the use of benzhydryl groups to protect azetidine amines during synthesis. Deprotection is achieved via hydrogenolysis:
Boc Protection Strategies
tert-Butoxycarbonyl (Boc) groups are removed under acidic conditions without affecting the oxazole ring:
Comparative Analysis of Methods
Mechanistic Insights
Cyclocondensation Pathway
Protonation of the nitrile generates a nitrilium ion, which undergoes nucleophilic attack by the aldehyde oxygen. Subsequent cyclization and dehydration yield the oxazole ring. The trifluoromethyl group’s electron-withdrawing nature accelerates cyclization but may necessitate lower temperatures to suppress side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of azetidine derivatives with reduced functional groups .
Scientific Research Applications
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The azetidine and oxazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Cores
Core Heterocycle Variations
- 1,2-Oxazole vs. 1,2,4-Oxadiazole: The compound 5-(3-azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () replaces the 1,2-oxazole core with a 1,2,4-oxadiazole.
- Substituent Positioning :
- 5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (): CF₃ is part of a phenyl group at position 3, while azetidine is at position 5.
- User’s Compound : CF₃ is directly attached to the oxazole at position 5, and azetidine is at position 3. This inversion in substituent positioning may alter steric and electronic interactions with biological targets .
Substituent Modifications
- Azetidine Derivatives: 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate (): The azetidine is further substituted with a bromobenzyl group, increasing molecular weight (528.3 g/mol) and lipophilicity compared to the simpler azetidine in the user’s compound.
| Compound | Core Structure | Substituents (Position) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| User’s Compound | 1,2-Oxazole | CF₃ (5), Azetidine (3) | ~245 (estimated) | Conformational rigidity, moderate lipophilicity |
| 5-(3-Azetidinyl)-3-[3-CF₃Ph]-1,2,4-Oxa | 1,2,4-Oxadiazole | CF₃Ph (3), Azetidine (5) | 269.23 | Enhanced aromatic stability |
| 5-(1-(4-BrBenzyl)azetidin-3-yl)-... | 1,2,4-Oxadiazole | CF₃Ph (3), BrBenzyl-Azetidine (5) | 528.3 | High lipophilicity, bulky substituent |
| 3-CF₃-1,2-oxazol-5-amine | 1,2-Oxazole | CF₃ (3), NH₂ (5) | 178.11 | Small size, hydrogen-bonding capability |
Physicochemical Properties
- Lipophilicity and Solubility :
Biological Activity
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a suitable candidate for drug development.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of azetidine derivatives. For instance, a patent describes the synthesis of chiral isoxazoline azetidine derivatives that exhibit significant antiparasitic activity. The structural modifications in these compounds, particularly involving the oxazole ring, contribute to their effectiveness against various parasitic infections .
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against a range of bacterial strains. In vitro studies indicate that derivatives with trifluoromethyl substitutions display considerable antibacterial activity. For example, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.046 µg/mL against Gram-positive and Gram-negative bacteria .
Cytotoxic Activity
Research has demonstrated that certain derivatives of oxazole compounds possess cytotoxic effects against cancer cell lines. The cytotoxicity is often correlated with specific structural features such as electron-withdrawing groups that enhance binding affinity to biological targets. Compounds similar to this compound have shown moderate activity against human breast cancer cell lines (MCF-7), suggesting potential for further development in oncology .
The biological activities of this compound can be attributed to its ability to interact with various biological targets. Docking studies reveal that the compound may inhibit key enzymes involved in metabolic pathways or cellular processes critical for pathogen survival or cancer cell proliferation. For instance, the presence of hydrophobic groups enhances interaction with target proteins through van der Waals forces and hydrogen bonding .
Case Studies
Q & A
Q. How to address inconsistencies in biological activity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
